N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in scientific research. It features a unique molecular structure that includes a cyclohexyl group, a thieno[3,2-d]pyrimidine core, and a sulfanyl linkage. This compound is classified under organic compounds, specifically those containing heterocyclic structures.
N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide belongs to the class of thieno[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for pharmaceutical applications.
The synthesis of N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions starting from readily available precursors. Key steps may include:
Specific reagents and conditions are chosen to optimize yield and purity, often employing catalysts and controlled temperatures to facilitate the reactions effectively .
The molecular formula of N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is , with a molecular weight of 441.6 g/mol. The structural representation includes:
The compound's SMILES notation is Cc1ccc(C)c(-n2c(SCC(=O)N(C)C3CCCCC3)nc3ccsc3c2=O)c1, indicating its complex connectivity and arrangement of atoms within the molecule .
N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action of N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily linked to its interactions with specific biological targets. These interactions may involve:
Research into its precise mechanisms is ongoing and aims to elucidate its potential therapeutic applications in various diseases .
While specific physical properties such as boiling point and melting point are not extensively documented for this compound, it is essential to consider that these properties can vary based on purity and structural conformation.
Key chemical properties include:
These properties play a crucial role in determining the compound's behavior in biological systems and its suitability for pharmaceutical applications .
N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in scientific research due to its unique structure and biological activity:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: